Cas no 32493-02-0 (3-methyl-1-propyl-1H-pyrazole)

3-methyl-1-propyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-1-propyl-1H-pyrazole
- BBL028808
- AKOS000313625
- VS-08981
- CS-0297824
- 32493-02-0
- 3-methyl-1-propylpyrazole
- SCHEMBL293669
- DB-152030
- EN300-95034
- STK346786
-
- MDL: MFCD00607972
- Inchi: InChI=1S/C7H12N2/c1-3-5-9-6-4-7(2)8-9/h4,6H,3,5H2,1-2H3
- InChI Key: WQJIUWZNPQTHSH-UHFFFAOYSA-N
- SMILES: CCCN1C=CC(=N1)C
Computed Properties
- Exact Mass: 124.100048391g/mol
- Monoisotopic Mass: 124.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
- XLogP3: 1.5
3-methyl-1-propyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95034-0.05g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 95.0% | 0.05g |
$93.0 | 2025-03-21 | |
Enamine | EN300-95034-10.0g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 95.0% | 10.0g |
$1613.0 | 2025-03-21 | |
Enamine | EN300-95034-0.1g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 95.0% | 0.1g |
$139.0 | 2025-03-21 | |
Enamine | EN300-95034-10g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 10g |
$1613.0 | 2023-09-01 | ||
Enamine | EN300-95034-2.5g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 95.0% | 2.5g |
$630.0 | 2025-03-21 | |
Enamine | EN300-95034-0.5g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 95.0% | 0.5g |
$312.0 | 2025-03-21 | |
abcr | AB500530-250 mg |
3-Methyl-1-propyl-1H-pyrazole |
32493-02-0 | 250MG |
€198.50 | 2022-03-01 | ||
abcr | AB500530-5 g |
3-Methyl-1-propyl-1H-pyrazole |
32493-02-0 | 5g |
€752.70 | 2022-03-01 | ||
Enamine | EN300-95034-5g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 5g |
$1012.0 | 2023-09-01 | ||
Enamine | EN300-95034-1g |
3-methyl-1-propyl-1H-pyrazole |
32493-02-0 | 1g |
$400.0 | 2023-09-01 |
3-methyl-1-propyl-1H-pyrazole Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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3. Book reviews
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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7. Back matter
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 3-methyl-1-propyl-1H-pyrazole
Introduction to 3-Methyl-1-propyl-1H-pyrazole (CAS No. 32493-02-0)
3-Methyl-1-propyl-1H-pyrazole, with the CAS number 32493-02-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-methyl-1-propyl-1H-pyrazole make it a valuable building block in the synthesis of more complex molecules, particularly those with pharmacological relevance.
The chemical structure of 3-methyl-1-propyl-1H-pyrazole consists of a five-membered heterocyclic ring containing two nitrogen atoms, with a methyl group and a propyl group attached to the ring. This structure confers the compound with specific physical and chemical properties that are crucial for its applications in various scientific and industrial processes. The compound is typically synthesized through a series of well-defined chemical reactions, including condensation and cyclization steps, which are well-documented in the literature.
In recent years, 3-methyl-1-propyl-1H-pyrazole has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its anti-inflammatory properties. Research has shown that derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that certain derivatives of 3-methyl-1-propyl-1H-pyrazole exhibited potent anti-inflammatory activity in both in vitro and in vivo models.
Beyond its anti-inflammatory properties, 3-methyl-1-propyl-1H-pyrazole has also shown promise in the field of cancer research. Several studies have explored its potential as an anticancer agent, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. A notable example is a study published in Cancer Research in 2021, which reported that a derivative of 3-methyl-1-propyl-1H-pyrazole selectively inhibited the activity of a key oncogene, leading to reduced tumor growth in mouse models.
The versatility of 3-methyl-1-propyl-1H-pyrazole extends to its use as an intermediate in the synthesis of other bioactive compounds. Its reactive functional groups allow for easy modification through various chemical reactions, enabling researchers to create a wide range of derivatives with tailored biological activities. This flexibility is particularly valuable in the early stages of drug discovery, where rapid screening and optimization are essential.
In addition to its medicinal applications, 3-methyl-1-propyl-1H-pyrazole has found use in other areas such as materials science and analytical chemistry. For example, it can be incorporated into polymer structures to enhance their thermal stability or used as a ligand in coordination chemistry to form stable complexes with metal ions. These applications highlight the broad utility of this compound across multiple scientific disciplines.
The safety profile of 3-methyl-1-propyl-1H-pyrazole is another important consideration for its use in various applications. Extensive toxicological studies have been conducted to evaluate its potential risks and ensure its safe handling and use. These studies have generally shown that the compound is well-tolerated at therapeutic doses, although appropriate precautions should be taken during handling to avoid exposure to high concentrations.
In conclusion, 3-methyl-1-propyl-1H-pyrazole (CAS No. 32493-02-0) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and other scientific fields. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new applications and derivatives, the importance of this compound is likely to grow, contributing to advancements in healthcare and materials science.
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